3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings. It has a pyrido[2,3-d]pyrimidin-4(3H)-one ring, a piperidin-4-yl group, and a 3-fluoro-4-methoxybenzoyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central pyrido[2,3-d]pyrimidin-4(3H)-one ring. The exact structure would depend on the specific synthetic steps used .Chemical Reactions Analysis
This compound, like many organic molecules, would be expected to undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the presence of other reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties on metal surfaces. Quantum chemical calculations and molecular dynamics simulations have revealed that such compounds can effectively inhibit corrosion, offering insights into their potential application in protecting metals against degradation. The adsorption behaviors and binding energies on metal surfaces of studied compounds support their efficacy as corrosion inhibitors (Kaya et al., 2016).
Antimicrobial and Antitumor Activities
Research on piperidine and pyrimidine derivatives has shown their potential in antimicrobial and antitumor activities. Novel synthesis methods have produced compounds with significant activity against bacteria, fungi, and cancer cell lines. These studies highlight the potential of such structures in developing new therapeutic agents (Patel et al., 2011), (Al-Sanea et al., 2020).
Synthesis and Structural Analysis
Studies on the synthesis of related compounds have provided valuable insights into the structural features necessary for biological activity. For instance, the development of novel benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives for potential anti-Alzheimer's applications demonstrates the importance of structural analysis and synthesis strategies in drug development (Gupta et al., 2020).
Fungicidal and Antifungal Activities
Derivatives similar to the specified compound have shown promising results in antifungal activities, especially against phytopathogenic fungi. The exploration of these compounds' fungicidal properties underscores their potential in agricultural applications to control plant diseases (Nam et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-28-17-5-4-13(11-16(17)21)19(26)24-9-6-14(7-10-24)25-12-23-18-15(20(25)27)3-2-8-22-18/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURNPAOBHYACHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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